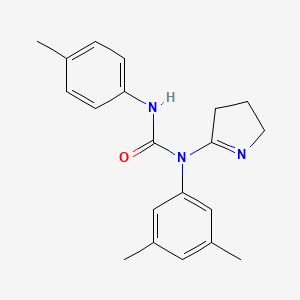

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

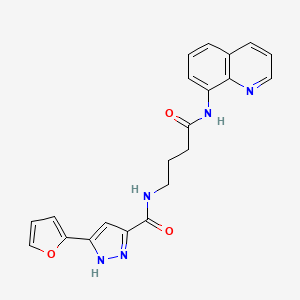

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea, also known as DPU-4, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 belongs to the class of urea derivatives and has been shown to exhibit potent antitumor activity.

Applications De Recherche Scientifique

Anion Coordination Chemistry

Urea-based ligands like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea have been studied for their anion coordination chemistry. These compounds react with inorganic oxo-acids to form adducts displaying a variety of hydrogen bond motifs involving urea NH groups, carbonyl, and protonated pyridyl NH+ fragments, among others (Wu et al., 2007).

Formation of Hydrogen-Bonded Complexes

Research has demonstrated that certain dimethyl urea derivatives can form highly associated complexes with bis(cytosyl)derivatives. These complexes are influenced by the steric properties of the urea moiety (Kagechika et al., 1996).

Unfolding and Self-Assembly of Heterocyclic Ureas

Heterocyclic ureas have been synthesized and studied for their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is significant for understanding the self-assembly and mimicry of peptide transitions (Corbin et al., 2001).

Enhancement of Skin Penetration

Urea analogues have been evaluated as skin penetration enhancers. Studies have shown that certain urea derivatives can enhance the permeation of substances through the skin when delivered from specific solvents like propylene glycol (Williams & Barry, 1989).

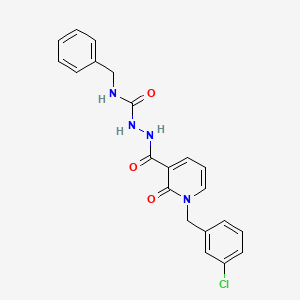

Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts

A protocol for converting 2-pyridones and urea derivatives to pyrazolyl-substituted pyridinium or guanidinium salts has been developed. This approach is highly functional-group-compatible and yields products useful in various applications (Echterhoff et al., 2014).

Crystal Structure Analysis

Studies have explored the crystal structure of various urea derivatives to understand their molecular arrangements and stability. This includes investigating the hydrogen bond patterns and other structural features (Rao et al., 2010).

Synthesis of Anticancer Agents

Research into the synthesis and biological evaluation of urea derivatives as anticancer agents has been conducted. These studies involve the design and synthesis of compounds with significant antiproliferative effects against various cancer cell lines (Feng et al., 2020).

Electronic and Optical Properties for Optoelectronic Devices

The electronic, optical, and nonlinear optical properties of certain urea derivatives have been theoretically studied, highlighting their potential applications in optoelectronic device fabrications (Shkir et al., 2018).

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-14-6-8-17(9-7-14)22-20(24)23(19-5-4-10-21-19)18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLIQDHYCQGZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2892799.png)

![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)

![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)

![1-butyl-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2892820.png)